1-Butanesulfinic acid, methyl ester
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Overview
Description
1-Butanesulfinic acid, methyl ester is an organic compound with the molecular formula C5H12O2S It is a member of the sulfinic acid esters, which are characterized by the presence of a sulfinic acid functional group (RSO2H) esterified with an alcohol
Preparation Methods
1-Butanesulfinic acid, methyl ester can be synthesized through several methods:
Fischer Esterification: This involves the reaction of butanesulfinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
SN2 Reaction: Another method involves the nucleophilic substitution reaction of a butanesulfonyl chloride with methanol.
Chemical Reactions Analysis
Scientific Research Applications
1-Butanesulfinic acid, methyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Electrochemistry: It is used in the study of electrochemical properties and reactions, particularly in the development of new materials for batteries and fuel cells.
Mechanism of Action
The mechanism of action of 1-butanesulfinic acid, methyl ester involves its ability to undergo nucleophilic substitution and addition reactions. The sulfinic acid group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical transformations. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of butanesulfinic acid and methanol .
Comparison with Similar Compounds
1-Butanesulfinic acid, methyl ester can be compared to other sulfinic acid esters and related compounds:
Methyl Methanesulfonate: Unlike this compound, methyl methanesulfonate is a sulfonic acid ester and is more resistant to hydrolysis.
Ethyl Butanesulfonate: This compound is similar in structure but has an ethyl group instead of a methyl group.
Properties
CAS No. |
673-80-3 |
---|---|
Molecular Formula |
C5H12O2S |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
methyl butane-1-sulfinate |
InChI |
InChI=1S/C5H12O2S/c1-3-4-5-8(6)7-2/h3-5H2,1-2H3 |
InChI Key |
HRRNQRJSBFSSKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)OC |
Origin of Product |
United States |
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